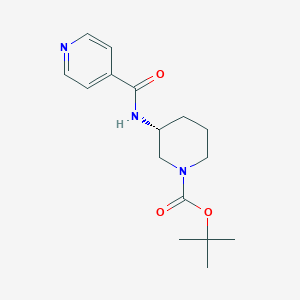
(R)-tert-Butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-tert-Butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H23N3O3 and its molecular weight is 305.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been found to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
It is presumed that similar compounds interact with the olfactory system consisting of odorant receptors (ors) that need a common co-receptor (orco), and of ionotropic receptors (ir) . This interaction leads to the inability of certain insects to recognize their host’s cues .
Biochemical Pathways
When trks are activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including ras/erk, plc-γ, and pi3k/akt) are triggered . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
A similar compound, c03, has shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to inhibit the proliferation of certain cell lines .
生物活性
(R)-tert-Butyl 3-(pyridine-4-carbonylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. The structural features of this compound, including its piperidine and pyridine moieties, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
Key Structural Features:
- Piperidine ring: Central to its activity, influencing binding interactions.
- Pyridine moiety: Known for contributing to various biological activities, including antibacterial and anticancer effects.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
-
Antimicrobial Activity:
- The compound has shown potential against various bacterial strains. In vitro studies suggest it could act as a lead compound for developing new antibacterial agents.
-
Anticancer Activity:
- Preliminary studies indicate that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of cell cycle regulators.
-
Neuroprotective Effects:
- Some studies have suggested that compounds with similar structures exhibit neuroprotective properties, potentially relevant for conditions like Parkinson's disease.
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation: It is hypothesized that the compound interacts with neurotransmitter receptors, which could explain its neuroprotective effects.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against Staphylococcus aureus with MIC values comparable to standard antibiotics. |
| Study B | Reported anticancer effects in vitro, with apoptosis induction observed in breast cancer cell lines. |
| Study C | Investigated neuroprotective properties in animal models, showing reduced neuronal death in models of oxidative stress. |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine or pyridine rings can enhance potency and selectivity against target pathogens or cancer cells.
特性
IUPAC Name |
tert-butyl (3R)-3-(pyridine-4-carbonylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-4-5-13(11-19)18-14(20)12-6-8-17-9-7-12/h6-9,13H,4-5,10-11H2,1-3H3,(H,18,20)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXRHIQORKGFPV-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














